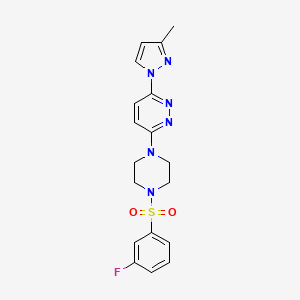
3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O2S and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H17FN6O2S
- Molecular Weight : 376.41 g/mol
- CAS Number : 1021055-36-6
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors implicated in neurodegenerative diseases and cancer. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Inhibition of Monoamine Oxidase (MAO)
Research indicates that related compounds exhibit selective inhibition of MAO-A and MAO-B. For instance, derivatives similar to our compound demonstrated IC50 values as low as 1.57 µM for MAO-A and 4.19 µM for MAO-B, indicating strong inhibitory effects that could be leveraged for treating conditions like Alzheimer's disease .
Table 1: Biological Activity Summary
| Activity | Result | Reference |
|---|---|---|
| MAO-A Inhibition | IC50 = 1.57 µM | |
| MAO-B Inhibition | IC50 = 4.19 µM | |
| Selectivity Index (MAO-B) | SI = 120.8 | |
| Cytotoxicity (L929 Cells) | IC50 = 120.6 µM (non-cytotoxic) |
Case Studies
- Neurodegenerative Disorders : In a study evaluating the effects of similar pyridazine derivatives on neurodegeneration, compounds were found to be reversible and competitive inhibitors of MAO-B, suggesting their potential utility in managing Parkinson's disease symptoms .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using L929 fibroblast cells, where the tested compounds showed varying degrees of cytotoxicity. Notably, one derivative exhibited no cytotoxic effects at concentrations below 100 µM, highlighting its potential as a safer therapeutic option .
Propiedades
IUPAC Name |
3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-14-7-8-25(22-14)18-6-5-17(20-21-18)23-9-11-24(12-10-23)28(26,27)16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNROGUHXIPRCNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













